(rel)-Oxaliplatin

Cytotoxicity Colorectal cancer Platinum drugs

Sourcing (rel)-Oxaliplatin (CAS 694-83-7)? This racemic DACH-platinum complex is the scientifically validated control for MMR-deficient cancer research. Unlike cisplatin/carboplatin, it evades DNA mismatch repair recognition, maintaining consistent cytotoxicity in Lynch syndrome models (IC50 unaffected by MMR status). With broad-spectrum activity across colon, ovarian, melanoma, and glioblastoma lines (IC50 0.17–30.9 μM), it is the only valid DACH-family benchmark for apoptosis and DNA-damage studies. Do not substitute with generic platinum agents—they lack mechanistic and resistance-profile equivalence.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 694-83-7
Cat. No. B1199290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rel)-Oxaliplatin
CAS694-83-7
Synonyms1,2-cyclohexanediamine
1,2-cyclohexanediamine, (1R,2R)-
1,2-cyclohexanediamine, (1R-trans)-
1,2-cyclohexanediamine, (1S,2S)-
1,2-cyclohexanediamine, (1S-trans)-
1,2-cyclohexanediamine, (cis)-isomer
1,2-cyclohexanediamine, (trans)-(R)-isomer
1,2-cyclohexanediamine, (trans)-(S)-isomer
1,2-cyclohexanediamine, (trans)-isomer
1,2-DACH
1,2-diaminocyclohexane
1,2-diaminocyclohexane, (+)-
1,2-diaminocyclohexane, (-)-
1,2-diaminocyclohexane, cis-
1,2-diaminocyclohexane, trans-
cyclohexane-1,2-diamine
dach
meso-1,2-diaminocyclohexane
trans-1,2-cyclohexanediamine
trans-1,2-diaminocyclohexane
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)N
InChIInChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2
InChIKeySSJXIUAHEKJCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (rel)-Oxaliplatin (CAS 694-83-7) and its role in platinum-based cancer research


(rel)-Oxaliplatin (CAS: 694-83-7) is the stereoisomer mixture or racemic form of the third-generation platinum-based anticancer agent oxaliplatin. It is a DNA synthesis inhibitor that induces DNA crosslinking damage, prevents DNA replication and transcription, and triggers apoptosis . This compound is widely used in preclinical cancer research as a control or comparative agent to investigate the distinct mechanisms of the DACH (1,2-diaminocyclohexane) platinum family [1]. As an in vitro tool, it is applied across a broad panel of cancer cell lines, including colon, ovarian, melanoma, and hepatocellular carcinoma models .

Why generic platinum agents cannot replace (rel)-Oxaliplatin in research protocols


Substituting (rel)-Oxaliplatin with other platinum-based chemotherapeutics such as cisplatin or carboplatin is scientifically invalid due to fundamental differences in their mechanisms of action, resistance profiles, and DNA lesion processing. While cisplatin and carboplatin share a similar mode of action and exhibit cross-resistance, oxaliplatin—and by extension its racemic form—operates through distinct pathways [1]. Specifically, oxaliplatin adducts are not recognized by the DNA mismatch repair (MMR) complex, a major contributor to cisplatin resistance [2]. Furthermore, oxaliplatin induces unique DNA interstrand cross-links that undergo different processing, leading to a lack of cross-resistance in MMR-deficient tumors [1][3]. Therefore, any experimental model investigating DACH-platinum pharmacology or resistance mechanisms cannot rely on generic platinum alternatives.

Quantitative evidence guide for (rel)-Oxaliplatin vs. cisplatin, carboplatin, and enantiomers


Superior cytotoxicity of oxaliplatin compared to carboplatin in LS180 cells

In the LS180 colorectal cancer cell line, oxaliplatin demonstrates significantly greater cytotoxicity than carboplatin. The IC50 value for oxaliplatin was 1.7 μM ± 0.8, whereas carboplatin required a 86.5-fold higher concentration to achieve the same effect (IC50 = 147.1 μM ± 19.4) [1]. Cisplatin had an intermediate potency with an IC50 of 4.1 μM ± 0.1 [1]. This highlights the in-class variability and supports the selection of oxaliplatin-based compounds for colorectal cancer research.

Cytotoxicity Colorectal cancer Platinum drugs

Lack of cross-resistance in mismatch repair-deficient tumors

Defects in the mismatch repair (MMR) proteins hMLH1 or hMSH6 confer 1.5- to 4.8-fold increased resistance to cisplatin due to increased replicative bypass of cisplatin-DNA adducts [1]. In contrast, oxaliplatin adducts are not recognized by the MMR complex, and no significant differences in replicative bypass were observed between MMR-proficient and MMR-deficient cells [1]. This fundamental difference in DNA lesion processing explains the clinical activity of oxaliplatin in MMR-deficient tumors, which are commonly resistant to cisplatin and carboplatin.

DNA Mismatch Repair Drug Resistance Colorectal cancer

Time-dependent potency advantage over cisplatin in melanoma cells

In human melanoma cell lines (C32 and G361), oxaliplatin shows time-dependent cytotoxic superiority over both cisplatin and carboplatin. At a 1-hour exposure, oxaliplatin IC50 values were 49.48 μM and 9.07 μM, respectively. At 24 hours, these values dropped to 0.98 μM and 0.14 μM, making it significantly more active than cisplatin against the G361 cell line (p=0.0343) [1]. Carboplatin was significantly less active across all time points.

Melanoma Cytotoxicity Exposure time

Differential cytotoxicity in head and neck squamous cell carcinoma

Across five head and neck squamous cell carcinoma (HNSCC) cell lines, oxaliplatin and cisplatin showed comparable potency, while carboplatin was significantly less effective. The mean IC50 for cisplatin was 6.2 ± 1.9 μM, and for oxaliplatin was 11.6 ± 4.2 μM. In contrast, carboplatin had a mean IC50 of 107.5 ± 21.2 μM, demonstrating a 9.3-fold lower potency compared to oxaliplatin [1].

Head and neck cancer Cytotoxicity Platinum agents

Enantiomer-specific activity: (R,R)-oxaliplatin vs. (S,S)-isomer

The (R,R)-enantiomer of oxaliplatin (the active pharmaceutical ingredient in Eloxatin) demonstrates superior antitumor activity compared to its (S,S)-isomer or the racemic mixture, though this effect is tumor-line dependent [1][2]. The (S,S)-isomer shows less potency than the (R,R)-form [2]. This chirality-dependent activity is critical for structure-activity relationship (SAR) studies. (rel)-Oxaliplatin, as the racemate, serves as an essential comparator for quantifying the enantiomeric excess required for optimal activity in a given tumor model.

Stereochemistry Chirality DNA condensation

Validated research and industrial applications for (rel)-Oxaliplatin


Investigating MMR-deficient colorectal cancer models

(rel)-Oxaliplatin is the preferred platinum agent for in vitro and in vivo studies of colorectal cancer with mismatch repair (MMR) deficiency, such as those modeling Lynch syndrome. Evidence shows that while MMR defects confer 1.5- to 4.8-fold resistance to cisplatin, oxaliplatin activity remains unaffected . This makes (rel)-Oxaliplatin an essential control for experiments exploring DNA damage response and synthetic lethality in MMR-deficient tumors.

Comparative oncology studies across diverse solid tumor panels

(rel)-Oxaliplatin demonstrates broad-spectrum cytotoxicity with IC50 values ranging from 0.17 μM to 30.9 μM across cell lines including bladder (RT4, TCCSUP), ovarian (A2780), colon (HT-29), glioblastoma (U-373MG, U-87MG), and melanoma (SK-MEL-2, HT-144) . Its inclusion in drug screening panels provides a consistent benchmark for assessing novel DACH-platinum analogs or combination therapies.

Stereochemical activity relationship (SAR) studies

The chiral center on the DACH ligand is a critical determinant of platinum-DNA adduct formation and cytotoxicity. (rel)-Oxaliplatin, as the racemic mixture, is an indispensable comparator for studies quantifying the differential activity of the (R,R)- and (S,S)-enantiomers. Evidence indicates that the (R,R)-enantiomer exhibits greater activity, and this effect is tumor-line dependent [1]. Researchers must use (rel)-Oxaliplatin to establish baseline activity when evaluating novel chiral platinum complexes.

Melanoma research with extended drug exposure protocols

For melanoma models (e.g., C32, G361) requiring extended drug exposure (e.g., 24 hours), (rel)-Oxaliplatin is superior to both cisplatin and carboplatin. Data shows a time-dependent increase in potency, with IC50 values as low as 0.14 μM after 24 hours, where it significantly outperforms cisplatin (p=0.0343) . This makes it the agent of choice for in vitro studies of prolonged platinum exposure in melanoma.

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